molecular formula C7H8BrNO2S B1269727 N-(3-bromophenyl)methanesulfonamide CAS No. 83922-51-4

N-(3-bromophenyl)methanesulfonamide

Cat. No.: B1269727
CAS No.: 83922-51-4
M. Wt: 250.12 g/mol
InChI Key: DCAVLRMJGJXYMZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(3-bromophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-12(10,11)9-7-4-2-3-6(8)5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAVLRMJGJXYMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355390
Record name N-(3-bromophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83922-51-4
Record name N-(3-bromophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-bromophenyl)methanesulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination Reaction: One common method to synthesize N-(3-bromophenyl)methanesulfonamide involves the reaction of 3-bromoaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

    Industrial Production Methods: Industrial production of this compound may involve large-scale amination reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(3-bromophenyl)methanesulfonamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to form corresponding amines.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

    Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

Biology and Medicine:

    Pharmaceuticals: Investigated for potential use in drug development due to its ability to interact with biological targets.

    Biochemical Research: Used in studies to understand enzyme mechanisms and protein interactions.

Industry:

    Material Science: Utilized in the development of advanced materials with specific properties.

    Agrochemicals: Explored for use in the synthesis of pesticides and herbicides.

Mechanism of Action

Molecular Targets and Pathways: N-(3-bromophenyl)methanesulfonamide exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, influencing their activity and function. The compound may inhibit or activate enzymatic pathways, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 83922-51-4
  • Molecular Formula: C₇H₈BrNO₂S
  • Molecular Weight : 250.11 g/mol
  • Structure : Methanesulfonamide group (-SO₂NH₂) attached to a 3-bromophenyl ring. The bromine substituent at the meta position confers distinct electronic and steric properties.

Applications: Primarily used in synthetic chemistry and pharmacological research. Sulfonamide derivatives are known for diverse biological activities, including anti-inflammatory and enzyme inhibitory effects .

Comparison with Structural Analogs

Substituent Effects: Halogen Type and Position

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
N-(3-bromophenyl)methanesulfonamide 3-Br C₇H₈BrNO₂S 250.11 High lipophilicity; potential enzyme inhibition
N-(2-fluorophenyl)methanesulfonamide 2-F C₇H₈FNO₂S 189.21 Synthesized via Cu-catalyzed N-arylation; fluorine’s electronegativity enhances electronic polarization
N-(3-chloro-4-methylphenyl)methanesulfonamide 3-Cl, 4-CH₃ C₈H₁₀ClNO₂S 219.69 Chlorine’s smaller size improves steric accessibility; methyl group increases conformational rigidity

Key Insights :

  • Bromine vs.
  • Substituent Position : Meta-substituted derivatives (e.g., 3-Br) exhibit distinct electronic effects compared to ortho (2-F) or para (4-CH₃) analogs, influencing reactivity and binding interactions .

Functional Group Modifications

Compound Name Functional Modifications Molecular Weight (g/mol) Key Properties/Activities References
N-(4-arylamidophenyl)methanesulfonamide 4-NHCO-Ar (aryl amido group) Varies Anti-inflammatory activity in mice (xylene-induced edema model)
N-[4-(2-chloroacetyl)phenyl]methanesulfonamide 4-CH₂COCl 248.71 Chloroacetyl group enables further derivatization; potential prodrug applications
N-(3,5-di-tert-butyl-2-hydroxyphenyl)methanesulfonamide 3,5-(t-Bu)₂, 2-OH 341.49 Bulky tert-butyl groups enhance steric hindrance; hydroxyl group participates in H-bonding

Key Insights :

  • Aryl Amido Groups : The 4-arylamido substitution (e.g., in anti-inflammatory derivatives) suggests that para-positioned electron-withdrawing groups enhance bioactivity .
  • Reactive Sites : Chloroacetyl or hydroxyl groups introduce sites for covalent modification or intermolecular interactions, broadening pharmacological utility .

Sulfonamide Backbone Variations

Compound Name Backbone Structure Molecular Weight (g/mol) Key Properties/Activities References
This compound Methanesulfonamide 250.11 Compact structure; moderate steric demand
N-(3-bromophenyl)-3-methylbenzenesulfonamide Benzenesulfonamide + 3-CH₃ 326.21 Larger aromatic backbone increases π-π stacking potential; methyl group enhances hydrophobicity

Key Insights :

  • Methane vs. Benzene Sulfonamide : Benzenesulfonamide derivatives exhibit higher molecular weights and increased aromatic surface area, which may improve target binding affinity but reduce solubility .

Biological Activity

N-(3-Bromophenyl)methanesulfonamide is a sulfonamide compound that has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C7H8BrN1O2S1. The presence of the bromine atom on the phenyl ring is significant as it influences the compound's reactivity and biological activity. The sulfonamide functional group is known for its diverse pharmacological properties, including antibacterial and antitumor effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival.

Table 1: Antimicrobial Activity Profile

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Mycobacterium tuberculosis4 µg/mL

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells. The compound appears to induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.

Table 2: Anticancer Activity Summary

Cancer Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HL-60 (leukemia)10
A549 (lung cancer)12

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. In antimicrobial applications, it inhibits enzymes involved in peptidoglycan synthesis, essential for bacterial cell wall integrity. In cancer therapy, it modulates signaling pathways associated with cell proliferation and survival.

Case Studies

  • Antimicrobial Efficacy Against Drug-Resistant Strains : A study conducted at a major research institute demonstrated that this compound effectively inhibited the growth of multidrug-resistant Staphylococcus aureus strains. The research highlighted its potential as an alternative treatment option in clinical settings where resistance to standard antibiotics poses significant challenges.
  • In Vitro Anticancer Studies : A series of experiments were performed on various cancer cell lines to assess the cytotoxic effects of this compound. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with particular efficacy noted in leukemia models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.